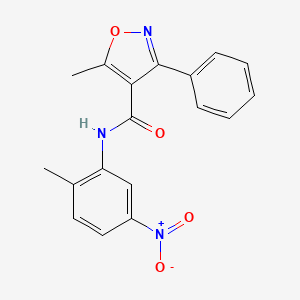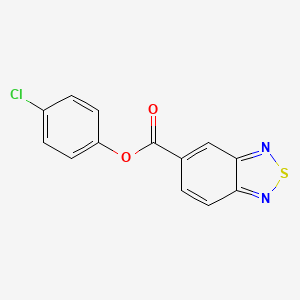![molecular formula C20H24N2OS B5676390 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5676390.png)
1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine, also known as MPBD, is a chemical compound that belongs to the class of piperazine derivatives. MPBD has been recently identified as a potential therapeutic agent for various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine is not fully understood. However, it has been hypothesized that 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine exerts its neuroprotective effects by modulating the activity of glutamate receptors, which are involved in the regulation of neuronal excitability. 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival, differentiation, and plasticity.
Biochemical and Physiological Effects:
1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and gamma-aminobutyric acid (GABA). 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Moreover, 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine is its ability to cross the blood-brain barrier (BBB), which allows it to exert its effects on the central nervous system (CNS). Moreover, 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has been found to exhibit low toxicity and high bioavailability. However, one of the limitations of 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine is its limited solubility in water, which makes it difficult to administer in vivo.
Future Directions
The future directions for 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine research include the investigation of its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Moreover, the development of novel formulations and delivery systems for 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine could enhance its therapeutic efficacy. The investigation of the long-term effects of 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine on cognitive function and memory could also provide valuable insights into its potential use as a cognitive enhancer.
Conclusion:
In conclusion, 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine is a promising chemical compound that exhibits neuroprotective, anxiolytic, and antidepressant effects. The synthesis of 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine involves the reaction of 4-methylbenzyl chloride with thioacetic acid, followed by the reaction with 4-phenylpiperazine. 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has been found to modulate the activity of glutamate receptors, increase the levels of BDNF, and modulate the levels of various neurotransmitters. 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has also been found to reduce the levels of oxidative stress markers and increase the levels of antioxidant enzymes. The future directions for 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine research include the investigation of its potential therapeutic applications in other neurological disorders and the development of novel formulations and delivery systems.
Synthesis Methods
The synthesis of 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine involves the reaction of 4-methylbenzyl chloride with thioacetic acid, followed by the reaction with 4-phenylpiperazine. The final product is obtained after purification using chromatography techniques. The chemical structure of 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine is shown below:
Scientific Research Applications
1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anxiolytic, and antidepressant effects in animal models. 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has also shown promising results in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy. Moreover, 1-{[(4-methylbenzyl)thio]acetyl}-4-phenylpiperazine has been found to enhance cognitive function and memory.
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-17-7-9-18(10-8-17)15-24-16-20(23)22-13-11-21(12-14-22)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWRGYKYEXDJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(4-Methylbenzyl)thio]acetyl}-4-phenylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]-2-hydroxypropyl}sulfamate](/img/structure/B5676311.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)
![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5676323.png)
![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)
![5-{[(1S*,5R*)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5676332.png)
![1-{4-methyl-2-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]pyrimidin-5-yl}ethanone](/img/structure/B5676343.png)
![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)
![2-methyl-6-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5676355.png)
![1,1',3',5'-tetramethyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5676360.png)
![N-[3-(4-methoxyphenyl)propyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5676369.png)


![(3aS*,10aS*)-2-[3-(dimethylamino)benzoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5676391.png)